KOtBu THF

Solubility Formulation Reagent Preparation

Solid KOtBu introduces weighing inaccuracies and moisture sensitivity, causing batch variability in cross-coupling and elimination reactions. KOtBu THF solution (CAS 865-47-4) eliminates these risks as a pre-formulated, moisture-protected 1.0 M reagent. • Ensures reproducible stoichiometry - pre-standardized concentration eliminates weighing errors. • Compatible with liquid-handling robotic systems for high-throughput screening. • Unique photoreductant activity (absent in NaOtBu) enables metal-free photoredox SET pathways. Standardized packaging preserves reagent integrity from shipment to reaction.

Molecular Formula C8H17KO2
Molecular Weight 184.32 g/mol
Cat. No. B8037856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKOtBu THF
Molecular FormulaC8H17KO2
Molecular Weight184.32 g/mol
Structural Identifiers
SMILESCC(C)(C)[O-].C1CCOC1.[K+]
InChIInChI=1S/C4H8O.C4H9O.K/c1-2-4-5-3-1;1-4(2,3)5;/h1-4H2;1-3H3;/q;-1;+1
InChIKeyJIWDQJYCCQFDAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / 500 ml / 4 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium tert-Butoxide THF Solution Overview


Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) solution is a commercially available, ready-to-use strong base reagent . KOtBu (CAS 865-47-4) is a bulky, non-nucleophilic base with a conjugate acid pKa of approximately 17–18, widely employed in organic synthesis for deprotonation, elimination, and cross-coupling reactions [1]. The THF solution format provides a standardized concentration (e.g., 1.0 M or 20 wt.%) in a sealed, moisture-protected packaging system designed to maintain reagent quality and simplify handling compared to solid KOtBu .

Workflow Deprotonation, elimination, and cross-coupling synthesis
Selection Pre-formulated, controlled concentration for reproducible stoichiometry
Use Context Simplified handling vs hygroscopic solid; ready-to-use THF solution

Why Substituting KOtBu THF Solution Fails


Generic substitution of KOtBu THF solution with alternative bases (e.g., NaOtBu, LiOtBu, or solid KOtBu) is not scientifically valid due to quantifiable differences in solubility, base strength, reaction outcomes, and reagent stability. The potassium cation's higher electropositivity compared to sodium or lithium imparts distinct reactivity profiles in metal-free cross-couplings [1]. Using solid KOtBu introduces variability in weighing accuracy and requires careful exclusion of moisture, whereas the THF solution provides a pre-formulated, controlled concentration that ensures reproducible stoichiometry . These differences directly impact reaction yields and selectivity, as evidenced below.

NaOtBu / LiOtBu
Potassium cation electropositivity alters base strength and electron-transfer reactivity; reaction outcomes may not transfer directly.
Solid KOtBu
Solid reagent introduces weighing variability and moisture sensitivity; pre-dissolved solution ensures consistent stoichiometry and lot-to-lot precision.
Alternative Solvents
KOtBu solubility in THF is substantially higher than in hexane, toluene, or ether; solutions prepared in other solvents may limit concentration and stability.

Performance Evidence for KOtBu THF Solution


Superior Solubility in THF

KOtBu exhibits a solubility of 25.00 g per 100 g of THF at 25–26 °C, which is significantly higher than its solubility in other common organic solvents. This high solubility in THF is a key differentiator for selecting the KOtBu THF solution format [1].

Solubility in THF vs Other Solvents
Head-to-head
25.00 g/100 g THF (25–26 °C)
Hexane: 0.27 · Toluene: 2.27 · Et₂O: 4.34 g/100 g
Enables formulation of stable, high-concentration THF solutions
Static solubility measurement; reported 92.6× higher than hexane
Solubility Formulation Reagent Preparation

Improved Cross-Coupling Yield vs NaOtBu

In a nickel-catalyzed cross-coupling reaction, KOtBu provided a 65% yield of the desired product, outperforming NaOtBu (58% yield) and LiOtBu (no reaction). This demonstrates the superior efficacy of the potassium counterion in this transformation [1].

Cross-Coupling Yield KOtBu vs NaOtBu
Head-to-head
KOtBu: 65% yield
NaOtBu: 58% · LiOtBu: No reaction
Supports yield-based base selection for Ni-catalyzed coupling
Reaction: defluorosilylation; rt, 8 h; reported absolute yield difference +7%
Cross-Coupling Base Screening Yield Optimization

Divergent Stereochemistry in Calixarene Synthesis

In the synthesis of a calix[4]arene-derived diphosphane oxide ligand, the use of NaOtBu afforded the desired cone conformer in 78% yield. In contrast, substituting with KOtBu under otherwise identical conditions resulted in the formation of the partial cone isomer. This stark difference highlights the critical role of the counterion in controlling stereochemical outcomes [1].

Stereochemical Outcome Calixarene
Head-to-head
KOtBu: partial cone isomer
NaOtBu: cone isomer (78% yield)
Counterion determines product identity, not just efficiency
Identical conditions; calix[4]arene diphosphane oxide synthesis
Stereoselectivity Conformational Control Ligand Synthesis

Unique Electron-Transfer Photoreactivity

Under visible light activation, KOtBu is capable of photoreducing benzophenone, whereas NaOtBu does not exhibit this reactivity. This finding establishes a unique, counterion-dependent electron-transfer pathway for KOtBu that is absent in its sodium analog [1].

Photoreduction of Benzophenone
Head-to-head
KOtBu: photoreduction occurs
NaOtBu: no reaction under visible light
Expands utility to photoredox single-electron transfer pathways
Visible light activation; counterion-dependent electron transfer
Electron Transfer Photoredox Mechanistic Differentiation

Metal-Free Cross-Coupling Reactivity

In transition metal-free cross-coupling reactions, potassium tert-butoxide demonstrates more pronounced applications compared to sodium and lithium tert-butoxides. This is attributed to the higher electropositivity of potassium (Pauling electronegativity 0.82) compared to sodium (0.93) and lithium (0.98), which enhances its ability to act as a base, nucleophile, and single-electron donor in these transformations [1].

Electropositivity Comparison
Class-level
K: 0.82
Na: 0.93 · Li: 0.98 (Pauling scale)
Higher electropositivity enhances base and single-electron donor reactivity
Class-level inference; supports metal-free cross-coupling research
Metal-Free Catalysis Green Chemistry Cross-Coupling

KOtBu THF Solution: Key Applications


Stereoselective Synthesis of Defined Ligands

As demonstrated by the divergent stereochemical outcomes in calixarene functionalization, KOtBu THF solution is uniquely suited for accessing partial cone isomers that are inaccessible with NaOtBu. This is critical for the development of novel ligands for asymmetric catalysis, where the spatial orientation of binding sites dictates catalytic activity and enantioselectivity [1].

Ni- and Pd-Catalyzed Cross-Coupling Optimization

In cross-coupling reactions where base screening reveals a clear yield advantage for KOtBu over NaOtBu (e.g., 65% vs. 58% yield), procurement of KOtBu THF solution is justified to maximize synthetic efficiency. The pre-formulated solution ensures accurate stoichiometry and minimizes variability between batches, which is essential for high-throughput screening and process scale-up [2].

Metal-Free Photoredox Transformations

The unique ability of KOtBu—but not NaOtBu—to act as a photoreductant enables novel reaction discovery in photoredox catalysis. Researchers developing sustainable, metal-free synthetic routes should prioritize KOtBu THF solution as a key reagent for exploring single-electron transfer (SET) pathways and generating radical intermediates under mild conditions [3].

Automated High-Throughput Dosing

The KOtBu THF solution format, with a standardized concentration (e.g., 1.0 M or 20 wt.%), is ideal for liquid-handling robotic systems. The high solubility of KOtBu in THF (25.00 g/100 g) ensures a stable, homogeneous solution that can be accurately dispensed in microliter volumes, reducing the error and exposure risks associated with weighing hygroscopic solids. This is a key procurement driver for pharmaceutical and agrochemical research labs [4].

Application
Selection Property
Validation Focus
Stereoselective ligand synthesis
Counterion-dependent stereochemical outcome
Conformational isomer confirmation for partial cone access
Cross-coupling reaction optimization
Reported yield advantage over NaOtBu
Batch-to-batch reproducibility with controlled solution stoichiometry
Metal-free photoredox discovery
Unique photoreductant capability (SET)
Single-electron transfer pathway validation under visible light
Automated high-throughput dosing
Pre-formulated homogeneous THF solution
Concentration accuracy and moisture exclusion for liquid handlers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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